molecular formula C13H21BN2O2S B2434320 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1046794-15-3

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B2434320
CAS No.: 1046794-15-3
M. Wt: 280.19
InChI Key: FSXQNLGOOSREEB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a high-purity organoboron compound supplied as a lyophilized powder for research and development applications. With the molecular formula C13H21BN2O2S , this chemical belongs to the class of boronic acid pinacol esters, which are stable and widely used intermediates in synthetic organic chemistry. Its primary research value lies in its role in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds between aryl groups. The presence of both a thiazole heterocycle and a pyrrolidine substituent in its structure makes it a valuable building block for the construction of more complex molecules, particularly in medicinal chemistry for the synthesis of potential pharmaceutical candidates and in materials science. To ensure product integrity, it is recommended to avoid repeated freezing and thawing . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQNLGOOSREEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Pyrrolidin-1-yl)thiazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki Coupling Reactions

The boronic acid pinacol ester functional group enables Suzuki cross-coupling with aryl halides, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄). This reaction is widely used to form carbon–carbon bonds in heterocyclic systems.

  • Mechanism : The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the aryl halide and reductive elimination to form the coupled product .

  • Conditions : Typically conducted in a polar aprotic solvent (e.g., dioxane, THF) with a base (e.g., Na₂CO₃, K₃PO₄) and a palladium catalyst .

Table 2: Suzuki Coupling Parameters

ParameterDescription
CatalystPd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄)
BaseSodium or potassium carbonate
SolventDioxane, THF
Temperature80–100°C

Functional Group Transformations

  • Hydrolysis of Pinacol Ester : The pinacol ester can be hydrolyzed under basic or acidic conditions (e.g., aqueous NaHCO₃) to regenerate the free boronic acid .

  • Deprotection of Aldehyde Groups : If the compound contains aldehyde-protecting groups (e.g., pyrrolidine), hydrolysis with aqueous acid or base may be required to restore reactivity .

Relevance in Medicinal Chemistry

Boronic acid derivatives like 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester are studied for:

  • Enzyme inhibition : Boronic acids are known to inhibit proteasomes and other proteolytic enzymes.

  • Antimicrobial and anticancer activity : Thiazole derivatives often exhibit therapeutic potential, though specific biological data for this compound are not provided in the sources.

Scientific Research Applications

Medicinal Chemistry

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential as a pharmacophore in drug design. The thiazole ring is often found in biologically active compounds, and the addition of a boronic acid group can enhance the binding affinity to various biological targets.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit anticancer properties. For instance, research has shown that similar thiazole-boronic acid derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound could be explored for its anticancer potential.

Organic Synthesis

The boronic acid functionality allows for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. This reaction is crucial in creating complex organic molecules used in pharmaceuticals.

Table 2: Applications in Organic Synthesis

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds using aryl halides
Boronate Ester FormationSynthesis of boronate esters for further reactions
Functionalization of AromaticsIntroduction of functional groups onto aromatic rings

Material Science

Boronic acids are also utilized in the development of new materials, particularly in the field of polymers and nanomaterials. The ability to form reversible covalent bonds with diols makes them useful for creating dynamic networks that can respond to environmental changes.

Case Study: Polymer Development

Research has indicated that incorporating boronic esters into polymer matrices can enhance their mechanical properties and responsiveness to stimuli, which could lead to advancements in smart materials.

Biological Applications

The biological relevance of this compound extends to its potential use as a probe or inhibitor in biochemical assays. Its ability to interact with proteins may allow it to be used for studying enzyme mechanisms or as a tool for targeting specific pathways in cellular processes.

Table 3: Biological Applications

ApplicationDescriptionReference
Enzyme InhibitionPotential to inhibit specific enzymes
Biochemical ProbesUsed to study protein interactions

Mechanism of Action

The mechanism of action for 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines a thiazole ring with a pyrrolidine group and a boronic ester. This unique combination imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other organic synthesis applications .

Biological Activity

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative with a unique structure that combines a thiazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.

  • Molecular Formula : C13H21BN2O2S
  • Molecular Weight : 280.19 g/mol
  • CAS Number : 1046794-15-3

The biological activity of this compound is primarily linked to its role as a boronic ester in Suzuki-Miyaura coupling reactions. This mechanism involves:

  • Transmetalation : The compound reacts with a palladium catalyst.
  • Reductive Elimination : This step leads to the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Biological Activity

Research indicates that compounds containing thiazole and boronic acid functionalities exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : Thiazole compounds have shown activity against various bacterial strains, indicating potential as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibitors of key metabolic enzymes

Case Studies

Several studies have explored the biological implications of thiazole derivatives, including those similar to this compound:

  • Antitumor Activity : A study demonstrated that thiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
  • Antimicrobial Testing : In vitro tests revealed that compounds with similar structures exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as broad-spectrum antibiotics .
  • Pharmacological Studies : Research on related boronic acids has shown promising results in enzyme inhibition, particularly targeting proteases involved in disease mechanisms .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameBiological ActivityReference
2-(Piperidin-1-yl)thiazole-5-boronic acidAnticancer and antimicrobial effects
Thiazole-based sulfonamidesBroad-spectrum antibacterial properties

Q & A

Q. What are the standard synthetic routes for preparing 2-(pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. Key steps include:

  • Borylation of thiazole intermediates : Halogenated thiazole precursors (e.g., bromothiazoles) are reacted with bis(pinacolato)diboron under palladium catalysis to install the boronic ester group.
  • Functionalization with pyrrolidine : The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions.

Q. Example Reaction Conditions :

CatalystSolventTemp. (°C)YieldReference
Pd(dppf)Cl₂1,4-dioxane/H₂O9083%
Pd(PPh₃)₄DME/H₂O10075%

Q. Key Considerations :

  • Moisture sensitivity : Boronic esters hydrolyze readily; reactions require inert atmospheres.
  • Catalyst selection : Pd(dppf)Cl₂·CH₂Cl₂ is preferred for sterically hindered substrates.

Q. How is the purity and structural integrity of this compound validated in academic settings?

Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of pyrrolidine (δ 1.5–2.5 ppm) and thiazole (δ 7.0–8.5 ppm) protons.
  • HPLC/LC-MS : Quantifies purity (>97%) and detects boronic acid hydrolysis byproducts.
  • Melting Point : Reported mp 100–114°C (decomposition may occur above 120°C).

Q. Stability Tests :

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen.
  • Long-term storage : Store at –20°C under argon to prevent oxidation.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic ester?

Critical Parameters :

  • Catalyst Loading : 1–5 mol% Pd(dppf)Cl₂ minimizes side reactions while maintaining reactivity.
  • Solvent Systems : 1,4-dioxane/H₂O (4:1 v/v) balances solubility and reaction rate.
  • Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv) enhances transmetallation.

Case Study :
A 75% yield was achieved using microwave-assisted conditions (110°C, 45 min) with Pd(dppf)Cl₂ and Cs₂CO₃ in 1,2-dimethoxyethane/H₂O.

Q. Troubleshooting Low Yields :

  • Competing Protodeboronation : Additives like LiCl (1–2 equiv) stabilize the boronate intermediate.
  • Byproduct Formation : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted halides.

Q. What are the implications of competing reaction pathways in functionalizing this compound?

Common Competing Pathways :

  • Hydrolysis : Boronic esters degrade to boronic acids in aqueous media, reducing coupling efficiency.
  • Homocoupling : Oxidative conditions may promote undesired dimerization (e.g., using O₂-sensitive catalysts).

Q. Mitigation Strategies :

  • Stoichiometric Control : Maintain a 1:1.2 ratio of boronic ester to aryl halide to suppress homocoupling.
  • Dry Solvents : Use molecular sieves or anhydrous dioxane to limit hydrolysis.

Data Contradiction Example :
In one study, excess boronic ester (1.5 equiv) improved yields to 94%, while another reported diminished returns beyond 1.2 equiv due to side reactions. This highlights the need for substrate-specific optimization.

Q. How does the compound’s stability impact its use in multi-step syntheses?

Stability Challenges :

  • Thermal Degradation : Decomposition occurs above 120°C, limiting high-temperature reactions.
  • pH Sensitivity : Acidic conditions (pH < 5) accelerate hydrolysis; neutral to slightly basic buffers are ideal.

Q. Stabilization Techniques :

  • Lyophilization : Freeze-dried samples retain >90% purity after 6 months at –20°C.
  • In Situ Generation : Use freshly prepared boronic ester intermediates to avoid storage-related degradation.

Q. What computational methods support the design of derivatives using this boronic ester?

In Silico Tools :

  • Density Functional Theory (DFT) : Predicts regioselectivity in cross-coupling reactions (e.g., para vs. meta substitution).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

Example Application :
A DFT study of analogous pyridine boronic esters revealed that electron-withdrawing groups on the thiazole ring lower the activation energy for transmetallation by 5–10 kcal/mol.

Q. Table 1: Representative Reaction Yields

SubstrateCatalystSolventTemp. (°C)Yield
Aryl BromidePd(dppf)Cl₂1,4-dioxane/H₂O9083%
Aryl ChloridePd(PPh₃)₄DME/H₂O10075%
Heteroaryl IodidePd(OAc)₂THF/H₂O7550%

Q. Table 2: Stability Under Storage Conditions

ConditionDurationPurity Retention
–20°C (Argon)6 months>95%
4°C (Air)1 month80%
RT (Air)1 week<50%

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